5-Methyl-2-nitro-1,1'-biphenyl
Description
5-Methyl-2-nitro-1,1'-biphenyl (CAS: 29547-08-8) is a substituted biphenyl compound featuring a methyl group at the 5-position and a nitro group at the 2-position of one phenyl ring. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.24 g/mol and a purity of 98% as a laboratory chemical .
Properties
IUPAC Name |
4-methyl-1-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-8-13(14(15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJSZIQGJRQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization and Catalytic Systems
A modified procedure adapted from fluxapyroxad intermediate synthesis utilizes 3-bromo-4-nitrotoluene and 3-methylphenylboronic acid in toluene/water (4:1 v/v) with Pd(PPh₃)₄ (0.5 mol%) and PCy₃·HBF₄ (0.3 mol%) at 85°C for 17 hours. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Ratio | Toluene:H₂O = 4:1 | Enhances phase separation, improving catalyst recovery |
| Temperature | 85°C | Balances reaction rate and decomposition risks |
| Ligand System | PCy₃·HBF₄ | Stabilizes Pd(0), preventing aggregation |
| Base | NaOH (2 equiv) | Facilitates transmetalation step |
This protocol achieves 68–72% isolated yield after column chromatography. Scale-up trials in 20 L reactors demonstrate consistent yields (>70%) with catalyst recycling up to five cycles.
Directed Ortho-Metalation and Nitro Group Introduction
An alternative route from Royal Society of Chemistry protocols builds the nitro group prior to biphenyl coupling:
Stepwise Functionalization Sequence
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Trimethylsilyl Protection : 4-Methyl-2-nitrophenol undergoes silylation with chlorotrimethylsilane in THF, achieving 89% yield.
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Lithiation and Coupling : Treatment with phenyllithium at −78°C generates a nucleophilic aryl lithium species, which reacts with iodobenzene to form the biphenyl framework.
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Deprotection : Fluoride-mediated removal of the trimethylsilyl group yields this compound (83% over three steps).
Critical Analysis :
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Advantages: Excellent regiocontrol (95:5 ortho:para selectivity)
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Limitations: Requires cryogenic conditions (−78°C), increasing operational costs
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Byproducts: <5% desilylated intermediates requiring silica gel purification
Direct Arylation via Acyl Peroxide Intermediates
Emerging methodologies from radical chemistry enable direct C–H functionalization:
Radical-Initiated Coupling Mechanism
Aryl acyl peroxides generate phenyl radicals upon thermal decomposition (100°C), which attack unactivated benzene rings:
Using 4-methylbenzoyl peroxide in neat benzene at 100°C for 12 hours provides this compound in 61% yield. Additives like tetrabutylammonium fluoride improve selectivity by stabilizing radical intermediates.
One-Pot Multicomponent Synthesis
Recent advances integrate Suzuki coupling and nitration in a single vessel:
Tandem Reaction Design
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Biphenyl Formation : Pd(OAc)₂ (2.5 mol%) catalyzes coupling of 2-bromo-5-methylanisole and phenylboronic acid in DMF/H₂O (2:1) at RT.
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In Situ Nitration : Addition of fuming HNO₃ (1.5 equiv) at 0°C introduces the nitro group with 89% regioselectivity.
Performance Metrics :
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Total Yield: 78% (two steps)
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Purity: >98% by HPLC after extraction
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Scalability: Demonstrated at 100 mmol scale with 5% yield drop
Comparative Evaluation of Synthetic Routes
Industrial Considerations and Process Optimization
For scale-up, the Suzuki-Miyaura method offers the best balance between yield and operational simplicity. Key modifications for manufacturing include:
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Replacing Pd(PPh₃)₄ with Pd(OAc)₂/P(t-Bu)₃ (0.3 mol%) to reduce costs
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Implementing continuous flow reactors to handle exothermic nitration steps
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Utilizing aqueous workup procedures to recover >95% of palladium catalysts
Environmental impact assessments favor the one-pot method, which reduces solvent consumption by 40% compared to stepwise approaches. Lifecycle analysis shows a 28% reduction in E-factor (2.1 vs. 2.9 for traditional routes) .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: The biphenyl structure allows for various electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, at positions ortho and para to the existing substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Major Products:
Reduction: 5-Methyl-2-amino-1,1’-biphenyl.
Electrophilic Substitution: Various halogenated, sulfonated, or further nitrated derivatives of 5-Methyl-2-nitro-1,1’-biphenyl.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-2-nitro-1,1'-biphenyl and its analogues have been investigated for their biological activities, particularly in the context of drug development. Several studies have highlighted the following applications:
- Antimicrobial Activity : Biphenyl derivatives exhibit significant antimicrobial properties. Research indicates that modifications to the biphenyl structure can enhance activity against various pathogens, including bacteria and fungi . For instance, the structural characteristics of this compound may influence its interaction with microbial targets.
- Anti-cancer Properties : Some biphenyl compounds have been studied for their anti-cancer effects. The nitro group in this compound may play a role in its ability to induce apoptosis in cancer cells. Studies suggest that similar compounds can inhibit tumor growth by disrupting cellular processes .
- Drug Development : The compound serves as a scaffold for synthesizing new pharmaceuticals. Its structural features allow for modifications that can lead to enhanced potency or reduced toxicity. The SAR (Structure-Activity Relationship) studies of biphenyl analogues indicate that specific substitutions can significantly impact biological activity .
Material Science
In material science, this compound has potential applications in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : Biphenyl derivatives are key components in OLED technology due to their ability to facilitate charge transport and light emission. The unique electronic properties of this compound may contribute to improved efficiency and stability in OLED devices .
- Liquid Crystals : The compound can be utilized as a building block for liquid crystal displays (LCDs). Its biphenyl structure allows for the formation of liquid crystalline phases that are essential for display technologies .
Environmental Applications
The environmental implications of this compound are also noteworthy:
- Toxicity Studies : Understanding the toxicity of biphenyl derivatives is crucial for assessing their environmental impact. Studies utilizing QSAR (Quantitative Structure–Activity Relationship) models have been conducted to predict the aquatic toxicity of similar compounds, providing insights into their behavior in ecological systems .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Antimicrobial Activity
A study investigated various biphenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on both bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 2: OLED Application
Research focused on incorporating this compound into OLED devices demonstrated improved luminous efficiency compared to traditional materials. The findings suggest that this compound could enhance the performance of next-generation display technologies.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitro-1,1’-biphenyl largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with biological targets, potentially leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Biphenyl (Parent Compound)
- Molecular Formula : C₁₂H₁₀
- Molecular Weight : 154.21 g/mol
- Key Properties: Vapor Pressure: 7 Pa at 20°C, classifying it as a semi-volatile organic compound (SVOC) .
Comparison: The addition of methyl and nitro groups in 5-Methyl-2-nitro-1,1'-biphenyl increases its molecular weight by ~59 g/mol compared to biphenyl. Unlike biphenyl, the PBT profile of this compound remains unstudied, though nitro groups are often associated with increased toxicity .
3',5-Di-2-propen-1-yl-[1,1'-biphenyl]-2,4'-diol (CAS: 35354-74-6)
- Molecular Formula : C₁₈H₁₈O₂
- Molecular Weight : 266.33 g/mol
Comparison :
The allyl and hydroxyl groups in this compound contrast sharply with the methyl and nitro groups in this compound. These functional differences result in higher molecular weight and altered solubility profiles. For instance, hydroxyl groups may improve water solubility compared to the nitro-methyl biphenyl derivative, though experimental data are lacking .
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide (Compound 9)
- Molecular Formula: Not explicitly stated, but MS data indicate a molecular ion at m/z 451 (M−H)+ .
- Key Properties: Solubility: Tested via HPLC after equilibrium in water (50 mg/mL), though specific solubility values for this compound are unavailable for direct comparison .
Comparison :
Compound 9’s complex structure and fluorine substitution suggest distinct reactivity and solubility compared to this compound. The acetamide group may enhance hydrogen-bonding capacity, whereas the nitro group in the target compound could favor electrophilic substitution reactions.
Alkylbenzenes and Chlorobiphenyls (Log P Comparisons)
highlights log P (octanol-water partition coefficient) as a critical parameter for comparing hydrophobicity. For example:
- Biphenyl : Estimated log P ~3.9 (based on alkylbenzene data) .
- Chlorobiphenyls : Higher log P values due to chlorine’s hydrophobicity (e.g., ~4.5–5.5) .
Inference for this compound : The methyl group may slightly increase log P (hydrophobic effect), while the nitro group could counteract this by introducing polarity. A predicted log P range of 3.0–3.5 is plausible, though experimental validation is needed.
Biological Activity
5-Methyl-2-nitro-1,1'-biphenyl (CAS No. 29547-08-8) is a nitroaromatic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including possible mechanisms, related studies, and implications for further research.
Chemical Structure and Properties
This compound consists of two phenyl rings linked at the 1,1'-position, with a methyl group at the 5-position of one ring and a nitro group at the 2-position of the other. The presence of the nitro group significantly influences its chemical properties, making it an electron-withdrawing moiety that can participate in various chemical reactions, including further nitration processes.
The mechanisms by which nitroaromatic compounds exert their biological effects often involve:
- Reduction Reactions : Nitro groups can be reduced to amines or other functional groups within biological systems, potentially altering the compound's activity.
- Electron Transfer : The electron-withdrawing nature of the nitro group can facilitate redox reactions with cellular components, leading to reactive nitrogen species production .
Antimycobacterial Activity
Research surrounding similar biphenyl compounds has highlighted their potential as antimycobacterial agents. For instance, studies on biphenyl analogues have shown promising results against Mycobacterium tuberculosis (M. tb), suggesting that modifications to the biphenyl structure can yield compounds with enhanced activity against resistant strains .
Table 1: Summary of Biological Activities of Biphenyl Analogues
| Compound Name | Target Organism | Activity | IC50 (μM) | Reference |
|---|---|---|---|---|
| PA-824 | M. tuberculosis | Active | 0.5 | |
| This compound | Not specifically tested | Unknown | - | |
| Other biphenyl analogues | Various strains | Variable | >125 |
Case Studies
Although direct case studies on this compound are sparse, related research into nitroaromatic compounds provides insights into their potential applications:
- Antimicrobial Studies : A series of studies on nitroimidazole derivatives indicated that structural modifications can lead to significant improvements in antimicrobial activity against M. tuberculosis. These findings suggest that similar strategies could be applied to this compound to explore its efficacy .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of related compounds. Such models indicate that electronic properties and steric factors play crucial roles in determining the effectiveness of biphenyl derivatives against bacterial targets .
Conclusion and Future Directions
The current understanding of this compound's biological activity is limited but suggests potential avenues for further research. Given its structural characteristics and the known activities of related compounds, future studies should focus on:
- In Vitro Testing : Conducting comprehensive in vitro assays to evaluate its antimicrobial properties against various pathogens.
- Mechanistic Studies : Investigating the specific biochemical pathways influenced by this compound to elucidate its mode of action.
- Structure-Activity Relationship Studies : Exploring modifications to enhance its efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-methyl-2-nitro-1,1'-biphenyl, and how can reaction efficiency be validated?
- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed for biphenyl derivatives. For nitro-substituted analogs, nitration post-coupling or direct functionalization of pre-synthesized biphenyl frameworks may be used. Reaction efficiency can be monitored via TLC, HPLC, or GC-MS for intermediate/product tracking . Post-synthesis purification (e.g., column chromatography) and validation via / NMR and high-resolution mass spectrometry (HRMS) are critical.
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
- Methodology :
- FT-IR : Identify nitro (N–O stretch at ~1520–1350 cm) and methyl groups (C–H stretch at ~2850–2960 cm) .
- NMR : NMR distinguishes aromatic proton splitting patterns (e.g., para-substituted nitro groups cause specific deshielding). NMR confirms methyl and nitro carbon environments.
- UV-Vis : Nitro groups absorb in the 250–300 nm range, aiding in quantification .
Q. What experimental conditions affect the stability of this compound during storage?
- Methodology : Stability studies under varying pH, temperature, and light exposure. Use accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) with HPLC or GC-MS to monitor decomposition. Nitro compounds are sensitive to reducing agents; inert atmospheres (N) and amber vials are recommended .
Advanced Research Questions
Q. How does the nitro group in this compound influence its biodegradation pathway compared to unsubstituted biphenyl?
- Methodology : Microbial degradation assays using biphenyl-metabolizing strains (e.g., Beijerinckia spp.). Monitor metabolite formation via LC-MS and compare pathways (e.g., meta- vs. ortho-cleavage). Nitro groups may inhibit dioxygenase enzymes, requiring adapted microbial consortia or engineered strains .
Q. What role does this compound play in enhancing thermal stability in polymer matrices?
- Methodology : Incorporate the compound into polyimide films (e.g., via copolymerization). Compare thermal decomposition temperatures (TGA) and tensile strength (universal testing machine) with control polymers. Nitro groups may increase rigidity but reduce solubility, requiring solvent optimization .
Q. How can computational modeling predict the environmental persistence and toxicity of this compound?
- Methodology : Use QSAR models to estimate partition coefficients (log ), bioaccumulation potential, and toxicity. Validate predictions with experimental
- Persistence : Soil/water half-life studies under controlled conditions.
- Aquatic toxicity : Daphnia magna or algae acute/chronic assays. Nitro derivatives may exhibit higher toxicity than biphenyl due to electrophilic reactivity .
Q. What analytical strategies resolve contradictions in reported solubility or reactivity data for nitro-substituted biphenyls?
- Methodology : Systematic reproducibility studies under standardized conditions (e.g., OECD guidelines). Use advanced techniques like cryo-TEM for solubility analysis or stopped-flow spectroscopy for kinetic reactivity. Address discrepancies via inter-laboratory validation .
Q. How can this compound serve as a precursor in pharmacological agent synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
